(4-nitrophenyl) N-benzoylcarbamate
CAS No.:
Cat. No.: VC11075580
Molecular Formula: C14H10N2O5
Molecular Weight: 286.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N2O5 |
|---|---|
| Molecular Weight | 286.24 g/mol |
| IUPAC Name | (4-nitrophenyl) N-benzoylcarbamate |
| Standard InChI | InChI=1S/C14H10N2O5/c17-13(10-4-2-1-3-5-10)15-14(18)21-12-8-6-11(7-9-12)16(19)20/h1-9H,(H,15,17,18) |
| Standard InChI Key | LDLCMGABVUDBPZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
The compound (4-nitrophenyl) N-benzoylcarbamate belongs to the carbamate family, featuring a carbonyl group bonded to both an aromatic 4-nitrophenyl moiety and a benzoyl-substituted amine. Its molecular formula is C₁₄H₁₀N₂O₅, with a molecular weight of 298.25 g/mol. Key structural features include:
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4-Nitrophenyl group: A strong electron-withdrawing group that enhances the electrophilicity of the carbamate carbonyl carbon, facilitating nucleophilic reactions .
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Benzoyl substituent: Introduces steric bulk and modulates electronic effects, influencing stability and reactivity .
While direct data on this compound’s crystallography is unavailable, analogs like (4-nitrophenyl) N-benzylcarbamate exhibit a density of 1.306 g/cm³, a melting point of 130–134°C, and a boiling point of 436.1°C . The benzoyl variant likely shares similar thermal stability but may differ in solubility due to the benzoyl group’s polarity.
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of 4-nitrophenyl carbamates typically involves acylating agents such as 4-nitrophenyl chloroformate. For example, (4-nitrophenyl) N-benzylcarbamate is synthesized via the reaction of 4-nitrophenol with bis(trichloromethyl) carbonate in the presence of a base like diethylaniline . A similar approach could be adapted for the benzoyl variant by substituting benzylamine with benzoyl chloride derivatives.
Example Synthesis (Hypothetical Pathway):
Reaction Kinetics
Studies on analogous carbamates reveal that hydrolysis rates depend on pH and electronic effects. For instance, 4-nitrophenyl benzylcarbamate hydrolyzes faster in basic conditions (t₁/₂ = 15 min at pH 10) than in acidic environments (t₁/₂ = 120 min at pH 2) . The benzoyl variant’s hydrolysis is expected to be slower due to reduced electron density at the carbonyl carbon, as shown by DFT calculations .
Physicochemical Characterization
Spectroscopic Data
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UV-Vis Spectroscopy: The 4-nitrophenyl group absorbs strongly at 300–400 nm, enabling real-time monitoring of hydrolysis via the release of 4-nitrophenol ( nm) .
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IR Spectroscopy: Stretching vibrations for the carbamate carbonyl (C=O) appear at ~1700 cm⁻¹, while nitro group peaks occur at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .
Thermodynamic Properties
Analogous compounds exhibit:
| Property | Value | Source |
|---|---|---|
| Melting Point | 130–134°C | |
| Boiling Point | 436.1°C | |
| Vapor Pressure (25°C) | mmHg | |
| LogP (Octanol-Water) | 3.797 |
Applications in Organic Synthesis
Protecting Group Strategy
4-Nitrophenyl carbamates serve as base-labile protecting groups for amines and alcohols. Key advantages include:
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Orthogonal Deprotection: Stable under acidic conditions but cleaved in mild base (e.g., NaHCO₃), enabling selective functionalization .
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Spectroscopic Monitoring: Hydrolysis releases 4-nitrophenol, providing a colorimetric readout ( nm) .
Case Study: Benzylamine Protection
In a model reaction, 4-nitrophenyl chloroformate protected benzylamine with 94% yield, forming a carbamate stable at pH 2–7 but hydrolyzed at pH 10 within 30 minutes . The benzoyl analog’s larger substituent may further enhance stability in polar solvents.
Industrial and Regulatory Considerations
Regulatory Status
Under HS Code 2924299090, carbamates fall under "cyclic amides and derivatives," attracting a 6.5% MFN tariff .
Scalability Challenges
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Cost of Chloroformates: Bis(trichloromethyl) carbonate (BTC) is expensive, but its high atom economy (82%) mitigates costs .
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Byproduct Management: HCl gas evolution during synthesis necessitates scrubbers .
Future Directions
Computational Modeling
DFT studies predict that electron-withdrawing substituents (e.g., nitro groups) lower the activation energy for hydrolysis by 15–20 kcal/mol compared to electron-donating groups .
Bioconjugation Applications
The 4-nitrophenyl group’s fluorescence-quenching properties could enable protease activity assays, leveraging carbamate cleavage as a signal .
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